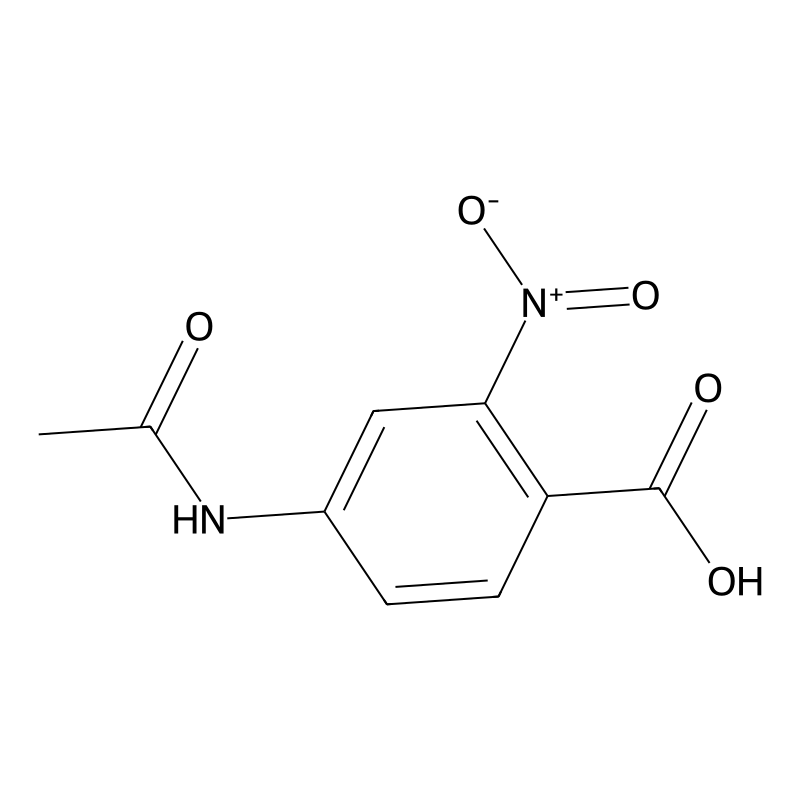

4-(Acetylamino)-2-nitrobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

-(Acetylamino)-2-nitrobenzoic acid (AAANB) serves as a versatile building block in organic synthesis due to the presence of both an acetyl and nitro group, enabling diverse functionalization reactions. Research has explored its application in the synthesis of various organic compounds, including:

- Heterocyclic compounds: AAANB acts as a precursor for the synthesis of heterocyclic compounds, which are ring structures containing atoms other than carbon. A study by Li et al. demonstrates its use in the synthesis of pyrazole derivatives, exhibiting promising antitumor activity [].

- Pharmaceutical compounds: The selective modification of AAANB allows the development of novel pharmaceutical candidates. Research by Wang et al. explores its utilization in the synthesis of quinazolinone derivatives, showcasing potential anti-inflammatory properties [].

Medicinal Chemistry:

The combined presence of an acetyl and nitro group in AAANB makes it an attractive candidate for exploring potential medicinal properties. Studies have investigated its activity in various areas:

- Antibacterial activity: Research by Siddiqui et al. evaluated the antibacterial potential of AAANB and its derivatives against various bacterial strains [].

- Anticancer activity: The study by Li et al., mentioned earlier, also explores the potential antitumor activity of AAANB-derived pyrazole derivatives [].

4-(Acetylamino)-2-nitrobenzoic acid, with the molecular formula C₉H₈N₂O₅ and a CAS number of 21573-29-5, is a derivative of benzoic acid featuring an acetylamino group and a nitro group. This compound is characterized by its aromatic ring structure, which is substituted at the 4-position by an acetylamino group and at the 2-position by a nitro group. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, particularly in pharmaceuticals and organic synthesis .

- Nucleophilic Substitution: The acetylamino group can undergo nucleophilic substitution reactions, making it a suitable precursor for further modifications.

- Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions, allowing for the synthesis of various derivatives.

- Esterification: The carboxylic acid moiety can react with alcohols to form esters, expanding its utility in organic synthesis.

Several methods exist for synthesizing 4-(Acetylamino)-2-nitrobenzoic acid:

- Nitration of Acetanilide: Acetanilide can be nitrated using a mixture of nitric and sulfuric acids to introduce the nitro group at the appropriate position.

- Acetylation of Aminobenzoic Acid: Starting from aminobenzoic acid, acetylation can be performed using acetic anhydride or acetyl chloride to yield the acetylamino derivative.

- Direct Functionalization: Advanced synthetic methods involving palladium-catalyzed cross-coupling reactions may also be employed to introduce the desired functional groups.

4-(Acetylamino)-2-nitrobenzoic acid serves as a versatile building block in organic chemistry. Its applications include:

- Pharmaceutical Development: It is used in synthesizing various pharmaceutical agents due to its bioactive properties.

- Dyes and Pigments: The compound's structural features allow it to be utilized in dye chemistry.

- Research Reagents: It acts as a reagent in biochemical assays and other research applications.

Interaction studies involving 4-(Acetylamino)-2-nitrobenzoic acid focus on its binding affinities with various biological targets. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways, which could be critical for developing new therapeutic agents . Further research is needed to elucidate these interactions fully.

Several compounds share structural similarities with 4-(Acetylamino)-2-nitrobenzoic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Acetamido-4-nitrobenzoic acid | Acetamido group at position 2 | Different substitution pattern affecting reactivity |

| 4-Aminobenzoic acid | Amino group instead of acetylamino | Known for its use as a local anesthetic |

| 5-Nitrosalicylic acid | Nitro group on salicylic acid | Exhibits different biological activities |

4-(Acetylamino)-2-nitrobenzoic acid stands out due to its unique combination of functional groups, which enhances its reactivity and potential applications compared to these similar compounds .

4-(Acetylamino)-2-nitrobenzoic acid exhibits complex electrophilic aromatic substitution behavior due to the presence of multiple substituents with opposing electronic effects. The compound contains three distinct functional groups: the acetylamino group at the 4-position, the nitro group at the 2-position, and the carboxylic acid group at the 1-position [1] [2] [3].

The acetylamino group (-NHCOCH₃) functions as a weakly electron-donating substituent through resonance donation, despite the electron-withdrawing nature of the acetyl moiety. This group demonstrates moderate activating effects and directs incoming electrophiles to ortho and para positions relative to its attachment point [4] [5]. In contrast, both the nitro group (-NO₂) and carboxylic acid group (-COOH) are strongly electron-withdrawing substituents that significantly deactivate the aromatic ring toward electrophilic substitution [4] [6].

The nitro group exerts its deactivating influence through both inductive and resonance effects, withdrawing electron density from the π-system and directing electrophilic attack to meta positions [7] [5]. The carboxylic acid group similarly acts as a meta-directing deactivator, reducing the nucleophilicity of the aromatic ring through its strong electron-withdrawing properties [6].

In multiply substituted systems like 4-(acetylamino)-2-nitrobenzoic acid, the directing effects follow established hierarchical rules. Meta-directing deactivating groups generally dominate over ortho/para-directing groups in determining substitution patterns [5] [8]. However, the specific substitution pattern observed depends on the relative positions and electronic influences of all substituents present.

For electrophilic substitution reactions on this compound, the most favored positions would be meta to both the nitro and carboxylic acid groups, which corresponds to positions 5 and 6 of the benzene ring. The acetylamino group at position 4 would have minimal directing influence due to the overwhelming deactivating effects of the nitro and carboxylic acid substituents [5] [8].

Nitro Group Reduction Mechanisms and Amine Formation

The reduction of the nitro group in 4-(acetylamino)-2-nitrobenzoic acid to the corresponding amine represents a fundamental transformation pathway with significant synthetic and environmental implications. Multiple reduction mechanisms are available, each following distinct pathways with varying selectivity and efficiency [9] [10] [11].

Catalytic hydrogenation using palladium or nickel catalysts represents the most commonly employed method for nitro group reduction. The mechanism proceeds through sequential reduction stages: nitro → nitroso → hydroxylamine → amine [10] [11]. Under typical conditions using palladium on carbon (Pd/C) with hydrogen gas at 25-50°C and 1-5 atmospheres pressure, the reaction achieves 85-95% yields with high selectivity [11] [12].

The hydrogenation mechanism involves initial coordination of the nitro compound to the metal surface, followed by stepwise addition of hydrogen atoms. The nitroso intermediate (Ar-NO) forms first through two-electron reduction, subsequently undergoing further reduction to hydroxylamine (Ar-NHOH) and finally to the primary amine (Ar-NH₂) [11] [13]. The acetylamino and carboxylic acid functionalities typically remain intact under these mild hydrogenation conditions.

Alternative metal-mediated reductions using zinc, iron, or tin in acidic conditions follow similar mechanistic pathways but may involve different intermediates. Zinc dust in hydrochloric acid provides an effective and economical reduction method, achieving 85-95% yields under controlled conditions [14]. The mechanism involves electron transfer from the metal surface to the nitro group, with protonation occurring from the acidic medium [14].

Electrochemical reduction offers another selective approach, particularly useful when other functional groups must be preserved. Using nickel electrodes in dimethylformamide at room temperature, electrochemical methods can achieve 90-95% yields while maintaining excellent chemoselectivity [9]. The mechanism involves direct electron transfer at the cathode surface, allowing precise control over reduction conditions.

Recent developments include metal-free reduction systems using hydrazine with zinc dust, which provides rapid reduction at room temperature with 90-95% yields [14]. This system operates through hydrazine-mediated electron transfer, offering advantages in terms of reaction rate and functional group tolerance.

Carboxylic Acid Functionalization: Esterification and Amidation

The carboxylic acid functionality in 4-(acetylamino)-2-nitrobenzoic acid undergoes various transformation reactions, with esterification and amidation representing the most synthetically important pathways. These reactions enable the formation of diverse derivatives while potentially modifying the compound's physical and biological properties [15] [16] [17].

Fischer esterification represents the classical approach for converting carboxylic acids to esters under acidic conditions. The mechanism involves initial protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon toward nucleophilic attack by alcohol [15] [18] [17]. The reaction proceeds through a tetrahedral intermediate, followed by proton transfer and water elimination to yield the ester product.

For 4-(acetylamino)-2-nitrobenzoic acid, Fischer esterification with methanol or ethanol under sulfuric acid catalysis typically requires 2-12 hours at elevated temperatures. The reaction achieves moderate to good yields (70-85%) but may require careful optimization to prevent degradation of the acetylamino group under acidic conditions [15] [19].

Steglich esterification provides a milder alternative using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under neutral conditions [20]. This method offers superior functional group tolerance and typically completes within 1-4 hours at room temperature with yields of 80-90% [20]. The mechanism involves initial activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, which subsequently reacts with alcohol to produce the ester.

Amidation reactions convert the carboxylic acid to amide bonds through reaction with amines. Direct amidation using coupling reagents like DCC enables formation of amide bonds under mild conditions [16] [21]. The mechanism parallels esterification but involves nucleophilic attack by the amine rather than alcohol.

Alternative amidation strategies include the mixed anhydride method using benzoic anhydride derivatives, which provides excellent yields (85-95%) for both primary and secondary amides [22]. Recent developments in methyltrimethoxysilane (MTM) mediated amidation offer sustainable alternatives with simplified workup procedures [21].

The carboxylic acid can also undergo reduction to the corresponding alcohol using lithium aluminum hydride, though this reaction also reduces the acetylamino group to a secondary amine. Selective reduction methods using borane-dimethyl sulfide complex allow conversion to the alcohol while preserving the amide functionality [20].

Acetyl Group Hydrolysis: pH-Dependent Reaction Kinetics

The acetylamino group in 4-(acetylamino)-2-nitrobenzoic acid undergoes hydrolysis under various pH conditions, following distinct mechanistic pathways that exhibit pronounced pH dependence. This hydrolytic transformation converts the acetamide linkage to a primary amine and acetic acid, significantly altering the compound's chemical and biological properties [23] [24] [25].

Under strongly acidic conditions (pH 1-2), the hydrolysis follows a specific acid-catalyzed mechanism. Initial protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water [25] [26]. The mechanism proceeds through formation of a tetrahedral intermediate, followed by proton transfer to nitrogen and elimination of the protonated amine. This pathway exhibits rate enhancements of 100-1000 fold compared to neutral conditions, with activation energies typically ranging from 75-85 kJ/mol [25].

The acid-catalyzed mechanism demonstrates first-order kinetics with respect to both substrate concentration and hydrogen ion concentration. The rate expression follows the form: rate = k[substrate][H⁺], where k represents the second-order rate constant [25] [27]. Temperature dependence follows Arrhenius behavior, with rate constants typically doubling for every 10°C increase in temperature.

Under neutral conditions (pH 5-8), acetamide hydrolysis proceeds extremely slowly through uncatalyzed nucleophilic substitution. The reaction exhibits baseline kinetics with activation energies of 110-120 kJ/mol, making this pathway kinetically unfavorable under normal conditions [28] [27]. The slow rate reflects the poor leaving group ability of the amine nitrogen and the limited electrophilicity of the unactivated carbonyl carbon.

Basic conditions (pH 9-13) promote hydrolysis through base-catalyzed mechanisms involving hydroxide ion nucleophilic attack on the carbonyl carbon [25] [24]. The reaction proceeds through tetrahedral intermediate formation, followed by elimination of the amine. Under strongly basic conditions (pH 11-13), rate enhancements of 500-5000 fold are observed relative to neutral conditions, with activation energies decreasing to 65-75 kJ/mol [25].

The base-catalyzed pathway follows second-order kinetics: rate = k[substrate][OH⁻]. The mechanism involves irreversible deprotonation of the initially formed carboxylic acid by excess base, driving the reaction to completion [25] [27]. Product formation yields sodium acetate and the free amine under these conditions.

Intermediate pH ranges (3-4 and 9-10) exhibit general acid or base catalysis, respectively, where other species besides H⁺ or OH⁻ can participate in the catalytic process [29] [30]. These pathways show moderate rate enhancements (10-100 fold for general acid, 5-50 fold for general base) with intermediate activation energies [29].

The pH-dependent hydrolysis kinetics have significant implications for the environmental fate and biological activity of 4-(acetylamino)-2-nitrobenzoic acid. Under physiological pH conditions (7.4), the compound exhibits considerable stability toward hydrolysis, while extreme pH environments promote rapid degradation [31].

Radical-Mediated Degradation Pathways

4-(Acetylamino)-2-nitrobenzoic acid undergoes various radical-mediated degradation processes under environmental and biological conditions. These pathways involve multiple reactive species and follow complex mechanistic routes that can lead to complete mineralization or formation of stable intermediates [32] [33] [34].

Hydroxyl radical (- OH) represents the most significant oxidizing radical species in environmental degradation processes. Generated through photochemical processes, Fenton reactions, or advanced oxidation procedures, hydroxyl radicals react with aromatic compounds through multiple pathways [33] [35]. For nitroaromatic compounds, hydroxyl radical attack typically occurs at the aromatic ring or through hydrogen abstraction from methyl groups [33].

The reaction of hydroxyl radicals with 4-(acetylamino)-2-nitrobenzoic acid proceeds through electrophilic addition to the aromatic ring, forming hydroxycyclohexadienyl radicals. These intermediates undergo further oxidation, leading to ring-opening and eventual formation of aliphatic degradation products [33] [35]. Rate constants for hydroxyl radical reactions with substituted nitrobenzoic acids typically range from 10⁸ to 10¹⁰ M⁻¹s⁻¹ [33].

The acetylamino group provides an additional reaction site for hydroxyl radical attack through hydrogen abstraction from the methyl group. This pathway generates carbon-centered radicals that rapidly react with molecular oxygen to form peroxy radicals (ROO- ), initiating chain oxidation processes [33]. The resulting acetyl radical can undergo further fragmentation or oxidation to form acetate and other small molecule products.

Photochemical degradation pathways involve direct photolysis and photosensitized reactions. Under UV irradiation, the nitro group undergoes homolytic cleavage to generate nitro radicals (- NO₂) and carbon-centered radicals [36] [34]. These reactive species participate in subsequent radical reactions, including dimerization, disproportionation, and reaction with molecular oxygen.

The photochemical behavior exhibits strong pH dependence, with enhanced degradation rates observed under alkaline conditions. At pH 11-13, complete photodegradation can occur within 2 hours under simulated sunlight, while neutral and acidic conditions show significantly slower degradation rates [36]. This pH dependence reflects changes in the electronic structure and absorption characteristics of the compound under different ionization states.

Hydrated electrons (e⁻aq) generated through photochemical or radiolytic processes selectively reduce the nitro group through direct electron transfer [34] [37]. The rate constants for hydrated electron reactions with nitroaromatic compounds typically exceed 10⁹ M⁻¹s⁻¹, making this pathway kinetically favorable [33]. The initial electron addition forms radical anions that undergo protonation and further reduction to generate hydroxylamine and amine products.

Superoxide radicals (O₂- ⁻) participate in electron transfer reactions with electron-deficient aromatic systems. The nitro group serves as an electron-accepting site, leading to formation of nitro radical anions and subsequent chemical transformations [33]. These reactions typically exhibit rate constants in the range of 10⁶ to 10⁸ M⁻¹s⁻¹.

Advanced oxidation processes combining multiple radical species demonstrate enhanced degradation efficiency. Systems utilizing UV/H₂O₂, photo-Fenton reactions, or ozonation generate sustained concentrations of reactive radicals capable of achieving complete mineralization [32] [38]. The degradation pathway typically involves initial aromatic ring hydroxylation, followed by ring-opening to form aliphatic intermediates, and ultimate conversion to carbon dioxide, water, and inorganic nitrogen species.

The environmental significance of these radical-mediated pathways extends beyond simple degradation, as intermediate products may exhibit different toxicity profiles compared to the parent compound. Complete characterization of degradation products and their environmental fate remains an active area of research with important implications for environmental remediation strategies [32] [38].